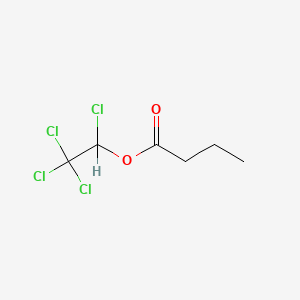

Tetrachloroethyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

36597-90-7 |

|---|---|

Molecular Formula |

C6H8Cl4O2 |

Molecular Weight |

253.9 g/mol |

IUPAC Name |

1,2,2,2-tetrachloroethyl butanoate |

InChI |

InChI=1S/C6H8Cl4O2/c1-2-3-4(11)12-5(7)6(8,9)10/h5H,2-3H2,1H3 |

InChI Key |

VRVMSNCOWHFEBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis of Tetrachloroethyl butyrate (B1204436) would likely involve the formation of the ester bond and the introduction of the tetrachloro-functionalized ethyl group in a single or a few straightforward steps. The primary theoretical routes include esterification reactions, halogenation strategies, and the use of catalytic systems.

Esterification Reactions: Detailed Mechanistic Investigations

Esterification is a fundamental reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of Tetrachloroethyl butyrate, this would theoretically involve the reaction of butyric acid with a tetrachloroethanol isomer. The most common mechanism for such a reaction is the Fischer-Speier esterification.

Mechanistically, the process would be initiated by the protonation of the carbonyl oxygen of butyric acid by a strong acid catalyst, such as sulfuric acid. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of tetrachloroethanol. Subsequent proton transfers and the elimination of a water molecule would lead to the formation of the protonated ester, which is then deprotonated to yield Tetrachloroethyl butyrate.

Enzymatic esterification, often utilizing lipases or cutinases, presents an alternative, milder approach for synthesizing various alkyl butyrates. jmb.or.krjmb.or.kr These biocatalysts can perform esterification in non-aqueous systems and show specificity for certain chain lengths. jmb.or.krjmb.or.kr For instance, cutinase from Rhodococcus has been used to synthesize a variety of alkyl butyrates. jmb.or.kr The substrate preference for alcohols follows a general trend, and while not specifically tested, a highly halogenated ethanol (B145695) might present challenges for enzymatic activity due to steric hindrance or electronic effects. jmb.or.kr

A hypothetical enzymatic synthesis could be summarized as follows:

| Reactants | Enzyme | Solvent | Potential Product |

|---|

However, without experimental validation, this remains a theoretical proposition.

Halogenation Strategies: Mechanistic Studies and Regioselectivity

Another theoretical direct approach would be the halogenation of a pre-existing ethyl butyrate molecule. This would involve the substitution of hydrogen atoms on the ethyl group with chlorine atoms. Such reactions are typically radical in nature, often initiated by UV light or a radical initiator.

The mechanism would involve three stages: initiation, propagation, and termination. Initiation would generate chlorine radicals from chlorine gas (Cl₂). During propagation, a chlorine radical would abstract a hydrogen atom from the ethyl group of ethyl butyrate, forming an ethyl radical and hydrogen chloride (HCl). This ethyl radical would then react with another molecule of Cl₂ to form a chloroethyl butyrate and a new chlorine radical, continuing the chain reaction.

A significant challenge in this approach is controlling the regioselectivity and the degree of halogenation. The ethyl group has two carbon atoms with different chemical environments (α and β to the ester oxygen). Radical halogenation is generally not highly selective, and achieving the specific 1,1,2,2- or another isomeric form of tetrachlorination without significant side products would be difficult. The reaction would likely yield a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers, as well as over-halogenated products. Literature on the specific halogenation of ethyl butyrate to achieve a tetrachlorinated product is not available. General studies on the halogenation of aliphatic compounds indicate that the reaction rates are influenced by the number of existing halogen substituents. researchgate.net

Catalytic Systems in Direct Synthesis: Exploration of Catalyst Efficiency and Selectivity

Catalysts are crucial in many synthetic reactions, enhancing reaction rates and selectivity. In the context of esterification, both homogeneous and heterogeneous acid catalysts are widely used. researchgate.net For the synthesis of various esters, catalysts like titanium butoxide, titanium isopropoxide, and antimony trioxide have been investigated. researchgate.net For instance, in the synthesis of poly(ethylene vanillate), titanium-based catalysts showed high conversion rates of carboxylic acid groups. researchgate.net

Transition-metal catalysts could also be theoretically employed. For example, Cp*Co(III)-catalyzed C-H activation has been used for the synthesis of isoquinolones, demonstrating the potential of such systems in forming new bonds. acs.org However, no specific catalytic system has been reported for the direct synthesis of Tetrachloroethyl butyrate from simpler precursors like tetrachloroethylene (B127269) and a butyrate source.

Indirect Synthesis Pathways

Indirect synthesis involves multiple reaction steps, often to build a complex molecule from simpler, more readily available starting materials. This approach allows for greater control over the final structure and stereochemistry.

Multi-step Reaction Sequences and Intermediate Characterization

A plausible multi-step synthesis of Tetrachloroethyl butyrate would likely involve the initial synthesis of a tetrachloroethanol isomer, followed by its esterification with a butyric acid derivative. The synthesis of 1,1,2,2-tetrachloroethane (B165197) is well-documented, often produced by the catalytic addition of chlorine to acetylene (B1199291) or the chlorination of ethylene. wikipedia.org This tetrachloroethane could then potentially be converted to tetrachloroethanol, although specific, high-yield methods for this transformation are not prominent in the reviewed literature.

Once a tetrachloroethanol isomer is obtained, it could be reacted with butyryl chloride or butyric anhydride (B1165640) in the presence of a base. This method, using a more reactive acylating agent than butyric acid itself, often proceeds under milder conditions and can give higher yields.

A hypothetical multi-step sequence could be:

Synthesis of a tetrachloroethane isomer: e.g., Acetylene + 2 Cl₂ → 1,1,2,2-Tetrachloroethane

Functionalization to tetrachloroethanol: e.g., Hydrolysis or other substitution reaction to replace one chlorine with a hydroxyl group. This step is speculative and likely challenging.

Esterification: Tetrachloroethanol + Butyryl chloride → Tetrachloroethyl butyrate + HCl

The characterization of intermediates at each stage would be crucial for confirming the structure and purity before proceeding to the next step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential. azom.comchemrxiv.org

Precursor Design and Derivatization Routes

The design of suitable precursors is fundamental to a successful multi-step synthesis. libretexts.org For Tetrachloroethyl butyrate, the key precursors would be a source for the butyryl group and a source for the tetrachloroethyl group. As mentioned, butyryl chloride or butyric anhydride are common, activated precursors for the butyryl group.

The synthesis of a suitable tetrachloroethyl precursor containing a reactive group for esterification (i.e., a hydroxyl group) is the primary challenge for which clear synthetic routes are not described. Derivatization of more common chlorinated ethanes or ethenes would be required. For example, the controlled oxidation of tetrachloroethylene could theoretically lead to an epoxide, which upon ring-opening might provide a functionalized two-carbon unit, but this is highly speculative.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for any chemical compound, including tetrachloroethyl butyrate, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass and energy consumption. acs.orggoogle.com The selection of a solvent is therefore a critical aspect of green synthetic design.

Traditionally, chlorinated solvents such as dichloromethane (B109758) (DCM), chloroform, and tetrachloroethylene itself have been widely used in organic synthesis due to their excellent solvating properties for a wide range of organic compounds. whiterose.ac.ukworktribe.com However, these solvents are often toxic, carcinogenic, and environmentally persistent. whiterose.ac.ukmlsu.ac.in

In the context of synthesizing tetrachloroethyl butyrate, a key green chemistry strategy would be to replace traditional chlorinated solvents with safer and more environmentally benign alternatives. The choice of a greener solvent depends on various factors, including its physical and chemical properties, toxicity, and biodegradability.

Several solvent selection guides have been developed to aid chemists in choosing more sustainable options. whiterose.ac.uk These guides often rank solvents based on their environmental, health, and safety (EHS) profiles. For esterification reactions, alternatives to chlorinated solvents that have been explored include:

Dimethyl carbonate (DMC): A biodegradable solvent with low toxicity. worktribe.com

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from renewable resources like corncobs. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable and less prone to peroxide formation than tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Ionic Liquids and Deep Eutectic Solvents: These can offer unique solubility properties and can be designed to be non-volatile and recyclable. alliancechemical.com

The following table provides a comparison of the properties of some common solvents, highlighting the advantages of greener alternatives over traditional chlorinated solvents.

| Solvent | Boiling Point (°C) | Density (g/mL) | Hazards | Green Chemistry Considerations |

| Dichloromethane (DCM) | 39.6 | 1.33 | Suspected carcinogen, volatile organic compound (VOC) | Problematic; high environmental and health concerns. whiterose.ac.uk |

| Chloroform | 61.2 | 1.49 | Probable carcinogen, toxic | Hazardous; should be avoided. whiterose.ac.uk |

| Tetrachloroethylene | 121.1 | 1.62 | Probable carcinogen, environmental pollutant | Hazardous; high environmental persistence. wikipedia.orgsigmaaldrich.cn |

| Dimethyl carbonate (DMC) | 90 | 1.07 | Flammable | Recommended; low toxicity, biodegradable. worktribe.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.86 | Flammable, peroxide former | Recommended; bio-based, good alternative to THF. sigmaaldrich.com |

| Ethyl acetate (B1210297) | 77.1 | 0.902 | Flammable, irritant | Acceptable; less toxic than many other solvents. alliancechemical.com |

Minimizing the total amount of solvent used is another crucial strategy. This can be achieved by optimizing reaction concentrations or, where feasible, conducting reactions under solvent-free conditions. Microwave-assisted synthesis can sometimes facilitate solvent-free reactions.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgpageplace.de A reaction with high atom economy is one that generates minimal waste in the form of byproducts.

The atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed synthesis of tetrachloroethyl butyrate from 2,2,2,1-tetrachloroethanol and butyryl chloride, the reaction would be:

C₂H₂Cl₄O + C₄H₇ClO → C₆H₉Cl₄O₂ + HCl

The molecular weights of the compounds involved are:

2,2,2,1-Tetrachloroethanol (C₂H₂Cl₄O): 183.86 g/mol

Butyryl chloride (C₄H₇ClO): 106.55 g/mol wikipedia.org

Tetrachloroethyl butyrate (C₆H₉Cl₄O₂): 254.95 g/mol

Hydrogen chloride (HCl): 36.46 g/mol

The atom economy for this reaction would be:

% Atom Economy = (254.95 / (183.86 + 106.55)) x 100 = 87.7%

This indicates that a significant portion of the reactant atoms are incorporated into the final product. However, the formation of hydrogen chloride as a byproduct lowers the atom economy from the ideal 100%.

In contrast, addition reactions, where all the atoms of the reactants are incorporated into a single product, have an atom economy of 100%. savemyexams.com For example, the catalytic hydrogenation of an alkene to an alkane.

The following table illustrates the concept of atom economy for different types of reactions.

| Reaction Type | General Equation | Atom Economy | Example |

| Addition | A + B → C | 100% | Ethene + H₂ → Ethane (B1197151) |

| Substitution | A-B + C → A-C + B | < 100% | CH₃Br + NaOH → CH₃OH + NaBr |

| Elimination | A-B → A + B | < 100% | CH₃CH₂Cl → C₂H₄ + HCl |

| Rearrangement | A → B | 100% | Ammonium cyanate (B1221674) → Urea |

Chemical Reactivity and Transformation Studies

Reaction Mechanism Elucidation

The reactivity of tetrachloroethyl butyrate (B1204436) is influenced by the presence of both an ester functional group and a highly chlorinated ethyl group. These features dictate its susceptibility to various types of chemical reactions.

Nucleophilic Reaction Pathways

The ester linkage in tetrachloroethyl butyrate is a primary site for nucleophilic attack. In aqueous environments, the compound can undergo hydrolysis, a common reaction for esters, which would result in the formation of the corresponding carboxylic acid and alcohol. evitachem.com The presence of electron-withdrawing chlorine atoms on the ethyl group can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic substitution reactions.

Electrophilic Reaction Pathways

Given the structure of tetrachloroethyl butyrate, which consists of a butyrate ester and a tetrachloroethyl group, significant electrophilic reaction pathways are not readily apparent on the core structure itself. The molecule lacks typical sites for electrophilic attack, such as activated aromatic rings or carbon-carbon double bonds.

Radical Reaction Mechanisms

The carbon-chlorine bonds in the tetrachloroethyl group could potentially be susceptible to homolytic cleavage under specific conditions, such as exposure to ultraviolet (UV) radiation or in the presence of radical initiators. This could lead to the formation of chlorinated ethyl radicals and a butanoyloxy radical, which could then participate in a variety of subsequent radical propagation, termination, and rearrangement reactions.

Pericyclic and Concerted Reactions

Pericyclic and concerted reactions, which involve a cyclic transition state, are not characteristic reaction pathways for a saturated ester like tetrachloroethyl butyrate under typical chemical conditions. The molecule lacks the conjugated π-system necessary for common pericyclic reactions such as cycloadditions or electrocyclic reactions.

Degradation Pathways and Kinetics

Understanding the degradation of tetrachloroethyl butyrate is crucial for assessing its environmental fate and persistence.

Reductive Degradation: Electron Donor Role and Microbial Mediation

The reductive degradation of chlorinated hydrocarbons is a critical area of environmental remediation research. In the case of compounds structurally related to tetrachloroethyl butyrate, such as 1,1,2,2-tetrachloroethane (B165197), butyrate can serve as an electron donor in anaerobic bioremediation processes. researchgate.netsigmaaldrich.com Studies have shown that in anaerobic microcosms, the addition of butyrate can stimulate the reductive dechlorination of chloroethanes. researchgate.net This process is mediated by microbial communities that utilize butyrate as a carbon and energy source.

During this process, butyrate is often fermented to acetate (B1210297) and propionate, which then serve as direct or indirect electron donors for the dehalogenating bacteria. researchgate.net The presence of butyrate has been observed to support the simultaneous occurrence of both hydrogenolysis and dichloroelimination of chlorinated ethanes under sulfate-reducing conditions. researchgate.net Hydrogenolysis involves the sequential replacement of chlorine atoms with hydrogen atoms, while dichloroelimination results in the formation of a double bond through the removal of two chlorine atoms. lsu.edu The efficiency of this microbially-mediated reductive degradation is dependent on various environmental factors, including the composition of the microbial consortium and the presence of other electron acceptors. researchgate.net

| Parameter | Observation in Related Systems | Reference |

| Electron Donor | Butyrate | researchgate.netsigmaaldrich.com |

| Microbial Process | Anaerobic Bioremediation | researchgate.netsigmaaldrich.com |

| Key Reactions | Hydrogenolysis, Dichloroelimination | researchgate.netlsu.edu |

| Fermentation Products | Acetate, Propionate | researchgate.net |

| Influencing Factors | Microbial community, Electron acceptors | researchgate.net |

Oxidative Degradation: Mechanistic Insights

While information on the direct oxidative degradation of tetrachloroethyl butyrate is not available, insights can be drawn from studies on similar chlorinated alkanes. Oxidative degradation pathways for such compounds typically involve reactions with strong oxidizing agents. These reactions can proceed through various mechanisms, including the formation of radical species and subsequent transformation into less chlorinated and ultimately non-toxic compounds like carbon dioxide and chloride ions. The specific reaction pathways and kinetics are highly dependent on the oxidant used and the reaction conditions.

Photochemical Transformation Mechanisms

The photochemical transformation of chlorinated organic compounds is another significant degradation pathway in the environment. For compounds containing chloro-alkane moieties, photolysis can occur through the absorption of ultraviolet (UV) radiation. This absorption of energy can lead to the cleavage of carbon-chlorine bonds, generating highly reactive radical species. These radicals can then participate in a cascade of secondary reactions, including reaction with oxygen, to form a variety of degradation products. The efficiency of photochemical transformation is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical matrix in which the compound is present.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of a target molecule is crucial for understanding its chemical behavior and for developing new applications.

Structure-Reactivity Relationship Investigations

Investigating the relationship between the structure of a molecule and its reactivity is a fundamental aspect of chemical research. For a compound like tetrachloroethyl butyrate, this would involve synthesizing a series of analogs with systematic variations in their structure. For instance, analogs with a different number or position of chlorine atoms on the ethyl group, or with different ester alkyl chains, could be prepared. By comparing the reactivity of these analogs in specific reactions, such as hydrolysis or degradation, it is possible to elucidate the influence of different structural features on the compound's chemical properties.

Formation of Chemical Adducts and Complexes

Tetrachloroethyl butyrate, with its ester functional group and chlorinated alkyl chain, has the potential to form various chemical adducts and complexes. The ester group's oxygen atoms possess lone pairs of electrons, making them potential sites for coordination with Lewis acids or metal ions. Furthermore, the polarized carbon-chlorine bonds could interact with electron-rich species. The formation of such adducts and complexes can significantly alter the reactivity and physical properties of the parent molecule. For example, complexation with a metal catalyst could facilitate specific chemical transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. nih.govdaneshyari.com

High-Resolution One- and Two-Dimensional NMR Techniques

High-resolution one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are critical for unambiguously assigning the chemical structure of tetrachloroethyl butyrate (B1204436).

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The butyrate moiety is expected to show characteristic signals for the ethyl group (a triplet for the terminal methyl and a quartet for the adjacent methylene) and a triplet for the methylene (B1212753) group alpha to the carbonyl. The tetrachloroethyl group's proton signals would be highly dependent on the specific substitution pattern of the chlorine atoms, with significant downfield shifts expected due to the electron-withdrawing nature of the chlorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to appear significantly downfield. Carbons bonded to chlorine atoms will also exhibit substantial downfield shifts. For instance, in related butyrate esters, the carbonyl carbon appears around 171 ppm. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity within the molecule. COSY would confirm the proton-proton coupling network within the butyrate chain. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connection between the butyrate and tetrachloroethyl fragments.

Predicted ¹H and ¹³C NMR Data for a Hypothetical Tetrachloroethyl Butyrate Isomer (1,1,2,2-Tetrachloroethyl butyrate)

| Assignment (Butyrate Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Assignment (Tetrachloroethyl Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~0.95 | ~13.7 | CHCl₂ | ~6.5 | ~75-85 |

| CH₂ (β to C=O) | ~1.70 | ~18.5 | O-CH(Cl)- | - | ~80-90 |

| CH₂ (α to C=O) | ~2.30 | ~36.0 | |||

| C=O | - | ~171.0 |

Note: Predicted values are based on general principles and data from analogous compounds such as hexyl butyrate and 2,2,2-trichloroethyl acetate (B1210297). chemicalbook.com

Solid-State NMR Spectroscopy for Structural Conformation

Solid-state NMR (ssNMR) spectroscopy provides invaluable information on the structure, conformation, and dynamics of molecules in the solid phase. emory.edu Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these orientation-dependent interactions can be measured. emory.edu For a molecule like tetrachloroethyl butyrate, ssNMR could elucidate intermolecular interactions, including potential halogen bonding involving the chlorine atoms. nih.gov

NMR parameters such as chemical shift anisotropy (CSA) and quadrupolar coupling constants (for nuclei like ³⁵Cl and ³⁷Cl) are sensitive to the local electronic environment and geometry. nih.govwiley.com By measuring these parameters, ssNMR can provide insights into the packing of molecules in the crystal lattice and the conformation of the flexible butyrate chain in the solid state. nih.govemory.edu Techniques like Magic-Angle Spinning (MAS) are used to average anisotropic interactions to obtain higher resolution spectra, similar to solution NMR. emory.edu

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. libretexts.org The butyrate chain and the bond connecting the ester oxygen to the tetrachloroethyl group in tetrachloroethyl butyrate are flexible, allowing the molecule to adopt multiple conformations in solution. nih.govmdpi.com

By recording NMR spectra over a range of temperatures, it is possible to study the kinetics of these conformational exchanges. libretexts.org At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal when the exchange becomes fast. libretexts.org Analysis of these spectral changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers, providing a detailed picture of the molecule's conformational landscape in solution. researchgate.netnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. For tetrachloroethyl butyrate, the most prominent absorption bands would be associated with the ester group and the carbon-chlorine bonds.

The ester functional group is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching vibrations are expected between 1000 and 1300 cm⁻¹. spectroscopyonline.com The presence of electron-withdrawing chlorine atoms on the ethyl group may cause a slight shift in the C=O stretching frequency to a higher wavenumber. The C-Cl stretching modes typically appear in the region of 500-700 cm⁻¹, and their exact position and number would depend on the specific arrangement of the four chlorine atoms.

Predicted FTIR Absorption Bands for Tetrachloroethyl Butyrate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (alkyl) | 2850-3000 | Medium |

| C=O Stretching (ester) | ~1745 | Strong |

| C-O Stretching | ~1200, ~1100 | Strong |

| C-Cl Stretching | 500-700 | Strong |

Note: These are typical ranges for the specified functional groups. spectroscopyonline.com

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for Raman are different, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For tetrachloroethyl butyrate, the C=O stretch of the ester group would also be a prominent feature in the Raman spectrum, typically observed around 1740 cm⁻¹. researchgate.net The C-C and C-H vibrations of the butyrate chain would also be visible. ias.ac.in Raman spectroscopy is often particularly effective for observing the symmetric vibrations of the carbon skeleton and C-Cl bonds, which may be less intense in the FTIR spectrum. The intensity of certain Raman lines, such as the C=O vibration, has been shown to increase in esters with longer alkyl chains. ias.ac.in

Predicted Raman Shifts for Tetrachloroethyl Butyrate

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching | 2800-3000 | Strong |

| C=O Stretching | ~1740 | Medium-Strong |

| C-H Bending | ~1450 | Medium |

| C-C Stretching | 800-1100 | Medium |

| C-Cl Stretching | 500-700 | Medium-Strong |

Note: Predicted values are based on data from analogous butyrate esters. researchgate.netias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of tetrachloroethyl butyrate, offering precise molecular weight determination and structural insights through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of tetrachloroethyl butyrate with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For tetrachloroethyl butyrate (C6H8Cl4O2), the theoretical exact mass can be calculated, and experimental measurement via HRMS serves to confirm this composition. This technique is crucial for differentiating the target analyte from potential isobaric interferences in complex samples.

Table 1: Molecular Properties of Tetrachloroethyl Butyrate

| Property | Value |

|---|---|

| Molecular Formula | C6H8Cl4O2 |

| Monoisotopic Mass | 251.92784 Da |

| Theoretical Exact Mass | 253.92489 Da |

This interactive table provides key molecular data for Tetrachloroethyl butyrate.

Tandem mass spectrometry (MS/MS) provides in-depth structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of tetrachloroethyl butyrate) and analyzing the resulting product ions. While specific experimental MS/MS data for tetrachloroethyl butyrate is not widely published, its fragmentation pathways can be predicted based on the known fragmentation rules for esters and halogenated compounds.

Upon ionization, the molecular ion [C6H8Cl4O2]+• would likely undergo fragmentation through several key pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for esters. This could result in the formation of the butyryl cation [CH3CH2CH2CO]+ at m/z 71 or the loss of this group.

McLafferty Rearrangement: As a butyrate ester, the molecule contains gamma-hydrogens on the acyl chain, making it susceptible to the McLafferty rearrangement. This would lead to the elimination of a neutral butene molecule and the formation of a tetrachloroethyl-containing radical cation.

Cleavage of the Ester Bond: Direct cleavage at the C-O ester linkage can lead to the formation of ions corresponding to the butyrate portion or the tetrachloroethyl portion of the molecule.

Loss of Chlorine: The polychlorinated nature of the molecule makes the sequential loss of chlorine atoms or HCl molecules a probable fragmentation pathway, leading to a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted Mass Fragments of Tetrachloroethyl Butyrate in MS/MS

| Predicted Fragment Ion | Proposed Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Butyryl cation | [C4H7O]+ | 71 |

| Propyl cation | [C3H7]+ | 43 |

| Loss of butoxy radical | [C2H2Cl4O]+• | 198 |

This interactive table outlines the potential fragmentation products of Tetrachloroethyl butyrate under MS/MS conditions.

Theoretical and Computational Chemistry Investigations

Reaction Pathway Modeling and Kinetic Simulation

Computational methods can also be used to model chemical reactions involving tetrachloroethyl butyrate (B1204436), such as its hydrolysis or thermal decomposition. This involves mapping out the energetic profile of the reaction from reactants to products.

To model a chemical reaction, the structure of the transition state (the highest energy point along the reaction coordinate) must be located on the potential energy surface. Computational methods can be used to search for and characterize these transition states. Once the energies of the reactants and the transition state are known, the activation energy for the reaction can be calculated as the difference between these two energies. The activation energy is a critical parameter for determining the rate of a chemical reaction; a higher activation energy corresponds to a slower reaction rate.

Table 2: Hypothetical Reaction Kinetic Parameters for Hydrolysis of Tetrachloroethyl Butyrate

| Parameter | Hypothetical Value |

|---|---|

| Energy of Reactants | Value in kcal/mol |

| Energy of Transition State | Value in kcal/mol |

| Activation Energy (Ea) | Value in kcal/mol |

Note: This table is for illustrative purposes only and is not based on published experimental or computational data.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In the context of reaction dynamics, MD simulations can be used to simulate the trajectories of atoms as a reaction proceeds, starting from the transition state region of the potential energy surface. By running a large number of such trajectories, one can gain insights into the detailed mechanism of the reaction, such as the specific motions of atoms that lead to product formation. MD simulations can also be used to study the behavior of tetrachloroethyl butyrate in a solvent, providing a more realistic model of its chemical environment.

Reaction Kinetics and Rate Constant Prediction

The study of reaction kinetics for a compound such as tetrachloroethyl butyrate involves determining the rate at which it undergoes chemical transformation. Computational chemistry provides powerful tools to predict these rates, offering insights into reaction mechanisms and stability.

Research Findings: Predicting the rate constant of a reaction involving tetrachloroethyl butyrate, for instance, its hydrolysis, would typically begin with mapping the potential energy surface (PES) of the reaction. This is achieved using quantum mechanical methods like Density Functional Theory (DFT). The process involves identifying the molecular structures of the reactants, products, and any transition states that connect them.

The transition state, being the highest point on the minimum energy path, is crucial for determining the reaction rate. The energy difference between the reactants and the transition state defines the activation energy (Ea). This value is a key parameter in the Arrhenius equation, which is a fundamental formula used to calculate the rate constant (k):

k = A * exp(-Ea / RT)

Where A is the pre-exponential factor, R is the universal gas constant, and T is the temperature. The pre-exponential factor A can also be estimated from the vibrational frequencies of the transition state structure calculated from first principles.

For a chlorinated ester, the strong inductive effect of the chlorine atoms would significantly influence the electron density on the ester carbonyl group, a key factor in its reactivity towards nucleophilic attack, such as in hydrolysis reactions. Computational models can precisely quantify these electronic effects and their impact on the activation energy. While specific kinetic data for tetrachloroethyl butyrate is scarce, studies on other esters provide a framework for how such predictions are made and validated against experimental data. researchgate.net

Spectroscopic Property Prediction from First Principles

First-principles calculations allow for the accurate prediction of various spectroscopic properties, which are essential for molecular identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra and confirm molecular structures. academie-sciences.fr The standard method involves optimizing the molecule's geometry using DFT and then calculating the NMR isotropic shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For tetrachloroethyl butyrate, one would expect distinct signals for the protons and carbons of the butyrate chain and the tetrachloroethyl group. The chemical environment, heavily influenced by the electronegative chlorine atoms, would cause significant downfield shifts for the adjacent nuclei. Molecular dynamics simulations can also be incorporated to account for vibrational and conformational effects, which can refine the accuracy of the predicted shifts. compchemhighlights.orgcompchemhighlights.org

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for tetrachloroethyl butyrate, based on general principles. Note that these are hypothetical values and not the result of a specific published computational study.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (butyrate) | ~0.9 - 1.1 | ~13 - 15 |

| CH₂ (next to CH₃) | ~1.6 - 1.8 | ~18 - 20 |

| CH₂ (next to C=O) | ~2.3 - 2.5 | ~35 - 37 |

| C=O (ester) | - | ~170 - 173 |

| O-CH(Cl) | ~5.8 - 6.2 | ~75 - 80 |

| CCl₃ | - | ~90 - 95 |

Vibrational Frequency and Intensity Calculation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.gov These calculations help in assigning the peaks observed in experimental spectra to specific molecular motions, such as bond stretches, bends, and torsions. mdpi.com

For tetrachloroethyl butyrate, prominent vibrational modes would include the C=O stretch of the ester group, C-O stretching vibrations, C-H stretching and bending modes of the alkyl chain, and the characteristic C-Cl stretching vibrations of the chloroalkyl group. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net

An illustrative table of key predicted vibrational frequencies for tetrachloroethyl butyrate is provided below. These are representative values and not from a specific calculation.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (alkyl) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| C-O Stretch (ester) | 1150 - 1300 | Strong |

| C-Cl Stretch | 650 - 850 | Strong |

Electronic Absorption and Emission Spectra Prediction

Electronic spectroscopy (UV-Vis) investigates the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comnih.gov The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to absorption intensity).

The primary chromophore in tetrachloroethyl butyrate is the ester carbonyl group. This group can undergo an n → π* transition, which is typically weak, and a π → π* transition, which is much stronger. The presence of chlorine atoms, with their lone pairs of electrons, can also influence the electronic structure and potentially introduce other transitions or shift the primary ones. TD-DFT calculations can model these effects and predict the resulting UV-Vis spectrum, aiding in the interpretation of experimental data. rsc.org

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are increasingly used to develop predictive models for chemical properties and behavior, often bypassing the need for computationally expensive first-principles calculations.

Predictive Modeling of Chemical Behavior

ML models can be trained on large datasets of known molecules to predict a wide range of properties for new, uncharacterized compounds. researchgate.net This approach, often termed Quantitative Structure-Property Relationship (QSPR), relies on converting the molecular structure into a set of numerical descriptors. mdpi.com These descriptors can include constitutional indices, topological indices, quantum chemical parameters, and molecular fingerprints.

For tetrachloroethyl butyrate, a set of descriptors would be calculated to represent its structural and electronic features. These descriptors could then be fed into a pre-trained ML model—such as a neural network, support vector machine, or random forest—to predict properties like solubility, boiling point, toxicity, or reactivity. biorxiv.org While specific ML models for tetrachloroethyl butyrate have not been reported, general models for halogenated hydrocarbons and esters have been developed that could be applied to this molecule. mdpi.comresearchgate.net The accuracy of such predictions depends heavily on the quality and relevance of the training data and the chosen molecular descriptors.

Automated Reaction Discovery and Optimization

The field of automated reaction discovery and optimization utilizes computational algorithms and robotic systems to explore, identify, and refine chemical reaction pathways. For a target molecule like Tetrachloroethyl butyrate, this approach could theoretically offer significant advantages over traditional, manual laboratory methods.

Conceptual Application to Tetrachloroethyl Butyrate Synthesis:

An automated workflow for discovering and optimizing the synthesis of Tetrachloroethyl butyrate would conceptually involve the following stages:

Reactant and Reagent Selection: A computational program would screen a vast database of commercially available or readily synthesizable starting materials. For Tetrachloroethyl butyrate, potential precursors could include derivatives of butyric acid and a tetrachloroethane moiety. The system would evaluate these based on predicted reactivity, cost, and safety.

Reaction Pathway Prediction: Using quantum chemical calculations and machine learning models trained on extensive reaction data, the system would predict plausible reaction pathways. This would involve identifying potential bond-forming and bond-breaking events, as well as considering various reaction conditions (e.g., solvents, catalysts, temperature).

Thermodynamic and Kinetic Analysis: Each proposed reaction step would be computationally evaluated to determine its thermodynamic feasibility (i.e., change in Gibbs free energy) and kinetic barriers (i.e., activation energy). This allows for the down-selection of the most promising reaction pathways.

Robotic Execution and Analysis: The most viable predicted reaction conditions would then be physically executed by an automated synthesis platform. The robotic system would precisely dispense reactants and reagents, control reaction parameters, and monitor the reaction progress using in-line analytical techniques such as chromatography or spectroscopy.

Optimization through Feedback Loops: The experimental data from the robotic platform would be fed back into the computational model. This iterative process allows the algorithm to learn from the experimental outcomes and propose new, optimized reaction conditions to improve yield, purity, and efficiency.

Hypothetical Data from an Automated Experiment:

The following interactive data table represents a hypothetical output from an automated reaction optimization experiment for the synthesis of Tetrachloroethyl butyrate. In this scenario, the system is optimizing the equivalents of a catalyst and the reaction temperature.

| Experiment ID | Butyryl Chloride (Equivalents) | 1,1,2,2-Tetrachloroethanol (Equivalents) | Catalyst A (mol%) | Temperature (°C) | Yield (%) |

| 1 | 1.1 | 1.0 | 5 | 60 | 45 |

| 2 | 1.1 | 1.0 | 10 | 60 | 62 |

| 3 | 1.1 | 1.0 | 5 | 80 | 58 |

| 4 | 1.1 | 1.0 | 10 | 80 | 75 |

| 5 | 1.2 | 1.0 | 10 | 90 | 81 |

Detailed Research Findings:

As of the latest literature surveys, specific, published research detailing the automated discovery and optimization of reactions for the synthesis of Tetrachloroethyl butyrate is not available. The development of such a system would represent a novel application of chemoinformatics and laboratory automation. The primary challenges would include the development of accurate predictive models for halogenated compounds, which can exhibit complex reactivity, and the adaptation of robotic platforms to handle potentially corrosive reagents that may be involved in its synthesis.

Future research in this area would be invaluable for accelerating the discovery of efficient and sustainable synthetic routes to Tetrachloroethyl butyrate and other similar halogenated esters.

Environmental Fate and Degradation Studies

Environmental Pathways and Distribution in Various Compartments

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as vapor pressure, water solubility, and its affinity for organic matter. Without empirical data for tetrachloroethyl butyrate (B1204436), its behavior in air, water, and soil remains speculative.

Volatilization and Atmospheric Transport

The tendency of tetrachloroethyl butyrate to volatilize from soil or water surfaces into the atmosphere is a critical aspect of its environmental distribution that requires investigation. Key factors to determine would be its vapor pressure and Henry's Law constant. Should the compound prove to be volatile, further studies would be needed to understand its potential for long-range atmospheric transport and its atmospheric residence time, which would be influenced by photochemical degradation processes.

Sorption to Soil and Sediment Matrices

The extent to which tetrachloroethyl butyrate binds to soil and sediment particles is another crucial parameter that needs to be determined. This is typically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value would suggest the compound is likely to accumulate in soil and sediment, reducing its mobility in the environment. Conversely, a low Koc would indicate a higher potential for movement into groundwater.

Leaching Potential in Aquatic Systems

The potential for tetrachloroethyl butyrate to move from soil into groundwater, a process known as leaching, is dependent on its water solubility and its sorption characteristics. nih.govresearchgate.net Compounds with high water solubility and low sorption coefficients are more likely to leach and potentially contaminate aquatic systems. nih.govresearchgate.net Research is needed to determine these fundamental properties for tetrachloroethyl butyrate to assess its risk to aquatic environments.

Biotransformation and Biodegradation Processes

The breakdown of tetrachloroethyl butyrate by living organisms, particularly microorganisms, is a key factor in its environmental persistence. Understanding these processes is essential for predicting its long-term fate.

Microbial Degradation Mechanisms

Investigations into the microbial degradation of tetrachloroethyl butyrate would need to identify specific microorganisms or microbial consortia capable of using this compound as a substrate. Research would focus on whether degradation occurs under aerobic or anaerobic conditions and the enzymatic pathways involved. It is plausible that initial breakdown could involve the hydrolysis of the ester bond, separating the tetrachloroethyl and butyrate moieties, which would then be subject to their own respective degradation pathways.

Identification of Degradation Products and Intermediates

A critical component of biodegradation studies is the identification of the intermediate and final degradation products. This is necessary to fully assess the environmental risk, as some degradation products can be more toxic or persistent than the parent compound. For tetrachloroethyl butyrate, potential intermediates following ester hydrolysis could include tetrachloroethanol and butyric acid. Further degradation of tetrachloroethanol would likely proceed through pathways observed for other chlorinated ethanes.

Factors Influencing Biodegradation Rates (e.g., pH, redox conditions, electron donors)

Electron Donors: The presence of a suitable electron donor is a critical requirement for anaerobic reductive dechlorination. usgs.gov In this process, microorganisms use the chlorinated compound as an electron acceptor for respiration. eurochlor.org For this to occur, a source of electrons (food) is necessary. Various organic substrates can serve this purpose, often by fermenting into simpler molecules like acetate (B1210297) and, crucially, hydrogen (H₂), which is a direct electron donor for many dehalogenating bacteria. usgs.gov Common electron donors that have been shown to support the dechlorination of related chlorinated compounds include:

Butyrate

Lactate

Acetate

Glucose

The butyrate portion of the tetrachloroethyl butyrate molecule could itself potentially be hydrolyzed and subsequently fermented to provide electrons for the dechlorination of the tetrachloroethyl group, acting as both a contaminant and a potential substrate under the right conditions.

Redox Conditions: Reductive dechlorination is an anaerobic process, meaning it occurs in environments with little to no oxygen. nih.govnih.gov The tendency of a chemical species to accept or donate electrons is measured by its reduction-oxidation (redox) potential. Highly chlorinated compounds like the tetrachloroethyl group are effective electron acceptors, but microorganisms will preferentially use other available acceptors that provide more energy. usgs.gov Biodegradation via reductive dechlorination becomes significant only under strongly reducing (low redox potential) conditions, after other, more favorable electron acceptors such as oxygen, nitrate, and sulfate (B86663) have been depleted. usgs.govyoutube.com

| Electron Acceptor | Redox Condition | Governing Process |

|---|---|---|

| Oxygen (O₂) | Aerobic | Aerobic Respiration |

| Nitrate (NO₃⁻) | Anoxic | Denitrification |

| Manganese (Mn⁴⁺) | Anoxic | Manganese Reduction |

| Iron (Fe³⁺) | Anoxic | Iron Reduction |

| Sulfate (SO₄²⁻) | Anaerobic | Sulfate Reduction |

| Chlorinated Solvents (e.g., Tetrachloroethyl group) | Anaerobic | Reductive Dechlorination |

| Carbon Dioxide (CO₂) | Anaerobic | Methanogenesis |

pH: The pH of the soil and groundwater significantly impacts microbial activity. Most dehalogenating bacteria thrive in a pH range close to neutral (approximately 6.5 to 7.5). Extreme pH conditions, whether highly acidic or alkaline, can inhibit the enzymatic activity essential for biodegradation, thereby slowing or halting the dechlorination process.

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical compound through non-biological pathways, such as chemical and photochemical reactions. nih.govepa.gov For tetrachloroethyl butyrate, three primary abiotic processes are relevant: hydrolysis, photolysis, and redox reactions with naturally occurring minerals. These processes can occur simultaneously with biodegradation and may be the dominant degradation pathways under certain environmental conditions. nih.gov

| Process | Description | Primary Target on Molecule |

|---|---|---|

| Hydrolysis | Reaction with water, often catalyzed by acid or base. | Ester Linkage |

| Photolysis | Degradation by light energy. | Carbon-Chlorine Bonds (indirectly) |

| Redox Reactions | Electron transfer reactions with minerals. | Carbon-Chlorine Bonds |

Hydrolysis Kinetics under Environmental Conditions

The tetrachloroethyl butyrate molecule contains an ester functional group, which is susceptible to hydrolysis—a reaction with water that cleaves the bond between the acyl group and the oxygen atom. This process breaks the molecule into butyric acid and 1,1,2,2-tetrachloroethanol. The rate of ester hydrolysis is highly dependent on pH and temperature.

While the carbon-chlorine bonds on the ethyl group are very resistant to hydrolysis, the ester linkage is the primary site of hydrolytic attack. nih.govviu.ca Ester hydrolysis can be catalyzed by both acids and bases, but it is typically much faster under alkaline (basic) conditions. viu.ca In a typical environmental pH range of 5 to 9, the hydrolysis rate would increase significantly as the pH becomes more alkaline.

Specific kinetic data for tetrachloroethyl butyrate is not available, but the table below provides representative half-lives for a generic halogenated aliphatic ester under different pH conditions at 25°C to illustrate the principle.

| pH Condition | Typical Half-Life |

|---|---|

| 4 (Acidic) | Years |

| 7 (Neutral) | Months to Years |

| 9 (Alkaline) | Days to Weeks |

Redox Reactions in Natural Systems

The highly chlorinated tetrachloroethyl group is susceptible to abiotic reduction reactions with certain naturally occurring minerals in anaerobic environments. nih.govepa.gov This is a significant transformation pathway for chlorinated compounds in groundwater and sediments. Iron-bearing minerals are key mediators of this process. Examples include:

Pyrite (FeS₂) nih.gov

Magnetite (Fe₃O₄) epa.gov

Iron sulfides (FeS) nih.gov

Iron-containing clays (B1170129)

These minerals can act as reductants, donating electrons to the chlorinated molecule at their surface. nih.gov This electron transfer results in the cleavage of a carbon-chlorine bond and the removal of a chloride ion, a process known as reductive dechlorination. The reaction proceeds in a stepwise manner, forming less chlorinated intermediates and eventually, potentially, non-chlorinated products. nih.govepa.gov The reaction is heterogeneous, meaning it occurs at the interface between the mineral surface and the water, and its rate depends on factors like the mineral type, surface area, and water chemistry. nih.gov

Future Research Directions and Unanswered Questions

Emerging Methodologies for Synthesis and Characterization

The synthesis and characterization of chlorinated esters are continuously evolving, with a trend towards greener, more efficient, and highly selective methods.

Recent advancements in chlorination techniques offer promising paths for the synthesis of compounds like tetrachloroethyl butyrate (B1204436). Traditional methods often rely on harsh reagents, but modern approaches are exploring novel chlorinating agents and energy sources. Key trends include the use of eco-friendly chlorine sources such as sodium chloride (NaCl) and hydrochloric acid (HCl), as well as electrochemical and photochemical methods that offer greater control and sustainability. Biocatalytic chlorination, employing enzymes like FAD-dependent halogenases, is also an emerging field that could provide highly specific and environmentally benign synthetic routes.

Enzymatic synthesis of esters, in general, has gained significant traction due to its high selectivity and mild reaction conditions. Lipases, for instance, are widely used for esterification in non-aqueous media. Future research could focus on identifying or engineering enzymes capable of accommodating chlorinated substrates to produce tetrachloroethyl butyrate, a process that would be beneficial for creating a product with a "natural" label, thereby increasing its market appeal.

For characterization, a combination of experimental and theoretical approaches will be crucial. Advanced spectroscopic techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy can provide detailed insights into the molecular structure and the nature of halogen bonding within tetrachloroethyl butyrate. Halogen bonding is a significant non-covalent interaction that can influence the compound's physical and chemical properties.

Table 1: Potential Emerging Synthesis and Characterization Methods for Tetrachloroethyl Butyrate

| Methodology | Potential Application to Tetrachloroethyl Butyrate | Key Advantages |

|---|---|---|

| Biocatalytic Chlorination | Highly selective synthesis using halogenase enzymes. | Environmentally friendly, high specificity. |

| Photochemical/Electrochemical Synthesis | Controlled chlorination using light or electric current. | Sustainable, precise control over reaction conditions. |

| Enzymatic Esterification | Synthesis using lipases with chlorinated precursors. | Mild reaction conditions, high yield, "green" product label. |

| Advanced NMR Spectroscopy | Detailed structural elucidation and conformational analysis. | Provides insight into the 3D structure in solution. |

| X-ray Crystallography | Determination of the solid-state structure and halogen bonding. | Precise bond lengths and angles. |

Advanced Theoretical Approaches for Complex Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like tetrachloroethyl butyrate, saving time and resources compared to purely experimental approaches.

Theoretical studies on the reaction mechanisms of ester hydrolysis and formation are well-established. These computational models can be applied to tetrachloroethyl butyrate to understand its stability, reactivity, and potential degradation pathways under various conditions. For instance, density functional theory (DFT) can be used to predict the products of reactions with common environmental agents. Furthermore, reactive molecular dynamics simulations, using force fields like ReaxFF, can model the complex reaction processes of chlorinated organic compounds.

Molecular docking is another valuable computational technique that can predict the interaction of a molecule with biological targets, such as enzymes. This in silico approach could be used to screen for potential biological activities of tetrachloroethyl butyrate, for example, by docking it with enzymes in the glucocorticoid biosynthesis pathway or other relevant biological macromolecules. This can help in prioritizing experimental studies and in understanding the structure-activity relationship of chlorinated esters.

Quantitative Structure-Biodegradability Relationship (QSBR) models, based on machine learning, are being developed to predict the biodegradability of chlorinated compounds. Applying such models to tetrachloroethyl butyrate could provide an initial assessment of its environmental persistence.

Table 2: Potential Theoretical Approaches for Studying Tetrachloroethyl Butyrate

| Theoretical Approach | Research Question for Tetrachloroethyl Butyrate | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | What are the likely reaction mechanisms and products of hydrolysis? | Prediction of reaction pathways and product stability. |

| Molecular Docking | Does it have the potential to interact with specific biological targets? | Identification of potential protein binding partners and prediction of binding affinity. |

| ReaxFF Molecular Dynamics | How does the compound behave under thermal stress or in complex mixtures? | Simulation of decomposition and reaction dynamics. |

| QSBR Modeling | Is the compound likely to be biodegradable? | Prediction of environmental persistence. |

Interdisciplinary Research Avenues

The study of tetrachloroethyl butyrate could also extend into various interdisciplinary fields, addressing questions of environmental impact, material science applications, and toxicology.

In the realm of environmental science, research into the bioremediation of chlorinated compounds is of significant interest. Chlorinated solvents are common groundwater contaminants, and understanding the microbial degradation pathways is crucial for developing effective cleanup strategies. Future studies could investigate whether microorganisms can degrade tetrachloroethyl butyrate, either aerobically or anaerobically, and identify the enzymes involved in this process.

From a materials science perspective, chlorinated esters have been explored as secondary plasticizers for polymers like polyvinyl chloride (PVC). They can improve properties such as thermal stability and mechanical efficiency. A novel chlorinated phosphate ester derived from castor oil has been shown to act as a flame retardant plasticizer for PVC. Research could be directed towards evaluating the potential of tetrachloroethyl butyrate as a multifunctional additive in polymer formulations.

Toxicological studies are essential for any new chemical compound. The genotoxicity of some alkylating esters and halogenated alkanes has been investigated. Halogenated organic compounds can exhibit a range of toxic effects, and their persistence and accumulation in fatty tissues are of concern. Future research should include in vitro and in vivo studies to assess the toxicological profile of tetrachloroethyl butyrate.

Table 3: Potential Interdisciplinary Research Areas for Tetrachloroethyl Butyrate

| Interdisciplinary Field | Key Research Question | Potential Impact |

|---|---|---|

| Environmental Science | Is tetrachloroethyl butyrate susceptible to microbial degradation? | Development of bioremediation strategies for chlorinated ester contamination. |

| Materials Science | Can it function as a plasticizer or flame retardant in polymers? | Creation of new, functional materials with enhanced properties. |

| Toxicology | What is the toxicological profile of tetrachloroethyl butyrate? | Assessment of potential risks to human health and the environment. |

| Agricultural Science | Could it have applications as a pesticide or signaling molecule? | Development of new agricultural chemicals. |

Compound List

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of tetrachloroethyl butyrate in synthetic samples?

To ensure accurate characterization, combine gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. GC-MS can identify impurities using fragmentation patterns, while H and C NMR verify ester linkage integrity and confirm the tetrachloroethyl moiety. Calibrate instruments with reference standards (e.g., ethyl butyrate GC-MS protocols ). For quantification, use internal standards like deuterated analogs to minimize matrix effects.

Q. How can researchers assess the stability of tetrachloroethyl butyrate under varying pH and temperature conditions?

Design accelerated degradation studies by exposing the compound to buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C, 40°C, 60°C). Monitor degradation kinetics via high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, where ester bonds absorb strongly. Compare half-lives across conditions and identify degradation products using LC-MS/MS. Include controls with inert atmospheres (e.g., nitrogen) to isolate hydrolysis from oxidative pathways .

Q. What experimental strategies are effective for isolating tetrachloroethyl butyrate from complex matrices in environmental samples?

Employ solid-phase extraction (SPE) with hydrophobic sorbents (e.g., C18 or styrene-divinylbenzene) to concentrate the compound from aqueous samples. For soil or biological matrices, use Soxhlet extraction with dichloromethane or acetone, followed by cleanup via gel permeation chromatography (GPC). Validate recovery rates using spiked samples and isotope dilution mass spectrometry to correct for losses .

Advanced Research Questions

Q. How can conflicting toxicity data for tetrachloroethyl butyrate be resolved in regulatory risk assessments?

Conduct a systematic review using the EPA’s Toxicity Reference Database (ToxRefDB) and prioritize studies meeting OECD Test Guidelines. Apply weight-of-evidence analysis by scoring studies based on sample size, dose-response clarity, and methodological rigor (e.g., GLP compliance). For in vitro-in vivo extrapolation (IVIVE), use physiologically based kinetic (PBK) models to reconcile discrepancies between cellular assays and whole-organism studies .

Q. What in vivo models are appropriate for studying the metabolic fate of tetrachloroethyl butyrate?

Use dual approaches:

- Rodent models : Administer C-labeled compound via oral gavage and track metabolites in urine, feces, and exhaled air using scintillation counting and GC-MS.

- In vitro systems : Incubate with human hepatocytes or liver microsomes to identify cytochrome P450-mediated transformations. Compare metabolic pathways across species to assess translational relevance, as seen in butyrate metabolism studies .

Q. How should researchers design experiments to evaluate the environmental persistence of tetrachloroethyl butyrate in aquatic systems?

Simulate natural conditions using microcosms with sediment-water interfaces. Measure aqueous solubility, octanol-water partition coefficients (), and biodegradation rates via OECD 301F (manometric respirometry). Monitor photodegradation under UV light (λ = 290–400 nm) and quantify chloroacetic acid derivatives as breakdown products. Cross-reference with EPA WQP data protocols for field validation .

Q. What computational methods predict the interaction of tetrachloroethyl butyrate with biological targets (e.g., enzymes or receptors)?

Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model binding affinities with esterases or nuclear receptors. Validate predictions with in vitro inhibition assays (e.g., acetylcholinesterase activity). Use QSAR models trained on chlorinated hydrocarbon datasets to estimate ecotoxicological endpoints .

Q. How can contradictory findings about the compound’s genotoxicity be addressed in mechanistic studies?

Perform the Ames test (OECD 471) with and without metabolic activation (S9 mix) to assess mutagenicity. Complement with micronucleus assays (OECD 487) in human lymphocyte cultures. For oxidative DNA damage, measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) adducts via LC-MS/MS. Statistically integrate results using Bayesian meta-analysis to quantify uncertainty .

Methodological Notes

- Data Contradiction Analysis : Use Cochrane Review methods to assess heterogeneity across studies, including subgroup analyses by experimental design or exposure duration .

- Ethical Compliance : Align in vivo work with ARRIVE guidelines, ensuring approval from institutional animal care committees. For human cell lines, obtain informed consent and adhere to HIPAA protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.